4-(Butylamino)benzamide
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Overview
Description
4-(Butylamino)benzamide is an organic compound with the chemical formula C11H16N2O. It is a benzamide derivative where the amine group is substituted with a butyl group. This compound is known for its applications in organic synthesis and medicinal chemistry, particularly in the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Butylamino)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation. This green and rapid pathway provides high yields and is eco-friendly . Another method involves the reaction of tert-butyl amines with benzoic acid derivatives using condensing agents such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts, such as the Lewis acidic ionic liquid immobilized on diatomite earth, is preferred for its high yield and eco-friendly nature .
Chemical Reactions Analysis
Types of Reactions
4-(Butylamino)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-(Butylamino)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of pharmaceuticals, paper, and plastic industries.
Mechanism of Action
The mechanism of action of 4-(Butylamino)benzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-Butylamino)benzamide
- N-(1-tert-Butylamino-2,2,2-trichloro-ethyl)-4-methoxy-benzamide
Uniqueness
4-(Butylamino)benzamide is unique due to its specific butyl substitution, which imparts distinct chemical and biological properties compared to its tert-butyl analogs. This uniqueness makes it valuable in the synthesis of specific drug candidates and other applications .
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-(butylamino)benzamide |
InChI |
InChI=1S/C11H16N2O/c1-2-3-8-13-10-6-4-9(5-7-10)11(12)14/h4-7,13H,2-3,8H2,1H3,(H2,12,14) |
InChI Key |
KTWAICVCNDENTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
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